4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 412.35 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The synthesis of this compound has been explored in various studies, highlighting its potential applications in drug development and other scientific fields.
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide typically involves multiple steps, including the formation of the tetrahydroquinazoline core and subsequent modifications to introduce the bromine and sulfur functionalities.
These methods collectively contribute to the efficient synthesis of this compound while allowing for variations that can lead to different derivatives with potentially enhanced biological activity.
The molecular structure of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide can be described as follows:
InChI=1S/C17H22BrN3O2S/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24)
.This structural complexity allows for interactions with various biological targets, making it a subject of interest for further research.
The chemical reactivity of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide can be analyzed based on its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
The physical and chemical properties of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide include:
The potential applications of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: